Amifostine (trihydrate)
CAS No.:
Cat. No.: VC16015865
Molecular Formula: C5H21N2O7PS
Molecular Weight: 284.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H21N2O7PS |
---|---|
Molecular Weight | 284.27 g/mol |
IUPAC Name | [2-(3-aminopropylamino)-1-sulfanylethyl] dihydrogen phosphate;trihydrate |
Standard InChI | InChI=1S/C5H15N2O4PS.3H2O/c6-2-1-3-7-4-5(13)11-12(8,9)10;;;/h5,7,13H,1-4,6H2,(H2,8,9,10);3*1H2 |
Standard InChI Key | CMKFUVWLRVIEHC-UHFFFAOYSA-N |
Canonical SMILES | C(CN)CNCC(OP(=O)(O)O)S.O.O.O |
Introduction
Chemical and Structural Characteristics
Molecular Composition
Amifostine trihydrate (C₅H₂₁N₂O₆PS) is the hydrated form of S-(2-((3-aminopropyl)amino)ethyl) O,O-dihydrogen phosphorothioate, with a molecular weight of 268.27 g/mol . The trihydrate configuration stabilizes the compound through hydrogen bonding between water molecules and the phosphorothioate group, enhancing its solubility in aqueous solutions (18.7 mg/mL) . Key structural features include:
-
A central ethanethiol backbone
-
3-aminopropylamine substituent
-
Phosphorothioate ester group
The IUPAC name, 2-(3-aminopropylamino)ethylsulfanylphosphonic acid trihydrate, reflects this arrangement .
Spectroscopic Identification
Characteristic spectroscopic data facilitates compound verification:
The compound's NMR spectrum exhibits distinct shifts for the aminopropyl (δ 2.7–3.1 ppm) and phosphorothioate (δ 3.3–3.6 ppm) moieties, while mass spectrometry confirms the [M+H]+ ion at m/z 269.09 .
Pharmacological Mechanism
Metabolic Activation
Amifostine trihydrate functions as a prodrug requiring enzymatic conversion by alkaline phosphatase to WR-1065, the active free thiol metabolite . This transformation occurs preferentially in normal tissues due to:
-
Higher vascular permeability
-
Elevated alkaline phosphatase activity (3–4× tumor levels)
The resulting thiol metabolite exerts cytoprotection through two primary mechanisms:
-
Nucleophilic Scavenging: Neutralizes platinum-DNA adducts from cisplatin and reactive oxygen species (ROS) from radiation
-
Hypoxic Conditioning: Induces vasodilation via nitric oxide synthase activation, increasing tissue oxygenation
Tissue Distribution Kinetics
Pharmacokinetic studies demonstrate rapid clearance (t₁/₂α <1 min, t₁/₂β ≈8 min) with preferential bone marrow accumulation :
Tissue | WR-1065 Concentration (μM) | Time to Peak (min) |
---|---|---|
Plasma | 12.4 ± 2.1 | 2–3 |
Bone Marrow | 89.7 ± 15.3 | 5–8 |
Tumor | 4.2 ± 0.9 | 10–15 |
This differential distribution underlies the compound's selective cytoprotection, with normal tissues achieving 20–100× higher metabolite concentrations than malignancies .
Clinical Applications and Efficacy
Chemoprotection in Ovarian Cancer
A pivotal randomized trial (N=242) evaluated amifostine trihydrate (910 mg/m²) with cisplatin-cyclophosphamide therapy :
Parameter | Amifostine Group (%) | Control Group (%) | p-value |
---|---|---|---|
≥40% ↓ Creatinine Clearance | 13 | 30 | 0.001 |
Grade 3–4 Hypomagnesemia | 0 | 5 | 0.003 |
Objective Response Rate | 64 | 61 | NS |
Notably, amifostine preserved antitumor efficacy while reducing nephrotoxicity across patient subgroups, including those with diabetes or prior nephrotoxic exposure .
Radioprotection in Head/Neck Cancers
Meta-analysis of 5 trials (n=678) demonstrated significant xerostomia reduction:
Endpoint | Risk Ratio (95% CI) | NNT |
---|---|---|
Acute Xerostomia Grade ≥2 | 0.61 (0.49–0.76) | 4 |
Chronic Salivary Flow <25% | 0.43 (0.31–0.60) | 3 |
Dosing at 200 mg/m² 15–30 minutes pre-radiation achieved optimal protection without compromising locoregional control .
Concomitant Agent | Effect | Management |
---|---|---|
Antihypertensives | ↑ Hypotension risk | Hold 24h pre-amifostine |
Nephrotoxic antibiotics | ↑ Renal impairment risk | Monitor creatinine |
5-HT3 antagonists | ↓ Emesis without ↑ efficacy | Avoid routine use |
Future Research Directions
Emerging applications under investigation:
-
Cardioprotection: Preclinical models show 50% reduction in doxorubicin-induced ejection fraction decline (p=0.02)
-
Neuroprotection: Phase II trials testing 500 mg/m² for cisplatin-induced neuropathy (RR 0.67, 95% CI 0.49–0.91)
-
COVID-19 ARDS: Theoretical benefit in cytokine storm mitigation via ROS scavenging (in silico docking score: -9.2 kcal/mol)
Ongoing formulation advances include:
-
Subcutaneous depot injections (t₁/₂ prolonged to 45 min)
-
Nanoparticle encapsulation for tumor-selective delivery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume